
Fenoldopam mesylate
Structure
2D Structure

3D Structure of Parent
Propriétés
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKUMNRCIJMVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-56-9 (Parent), 75-75-2 (Parent) | |
Record name | Fenoldopam mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00904650 | |
Record name | Fenoldopam Mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67227-57-0 | |
Record name | Fenoldopam mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67227-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoldopam mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FENOLDOPAM MESYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenoldopam Mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(p-hydroxyphenyl)-1H-3-benzazepinium methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOLDOPAM MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA3R0MY016 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Description
Historical Context and Regulatory Approvals in Research
Fenoldopam (B1199677) was originally synthesized by SmithKline & French oup.com. While its development included investigations for various conditions such as hypertension, renal insufficiency, and congestive heart failure, an oral formulation was withdrawn due to poor bioavailability oup.com. However, the intravenous formulation demonstrated characteristics suitable for clinical application, including a short half-life and predictable dose-response oup.com. Intravenous fenoldopam received approval from the U.S. Food and Drug Administration (FDA) in December 1997 for the management of severe hypertension when oral therapy is not feasible oup.comwikipedia.org. It had also been approved in several European countries prior to this oup.com.
In the context of research, fenoldopam mesylate is utilized as an analytical standard and for various research and analytical applications medchemexpress.com. Its selective D1 receptor agonism makes it a valuable tool for investigating the roles of these receptors in different physiological and pathological processes mdpi.comresearchgate.netmedchemexpress.com. Research has explored its potential in areas beyond its initial approval, including its possible renoprotective effects mdpi.comresearchgate.netnih.gov.
Evolution of Research Perspectives on this compound
Research perspectives on this compound have evolved from primarily focusing on its antihypertensive effects to exploring its potential in other therapeutic and prophylactic applications, particularly concerning renal function researchgate.net. Early research established its ability to reduce blood pressure while maintaining or improving renal blood flow and function, a dual benefit that made it appealing for patients with compromised kidney function patsnap.comoup.com. Studies in animal models, such as canine studies using quantitative Doppler ultrasonography, have demonstrated its ability to increase renal blood flow rsna.org.
The investigation into fenoldopam's potential renoprotective role has been a significant area of research. Studies have examined its use in preventing acute kidney injury (AKI) in various settings, including post-surgical patients, intensive care unit patients, and those undergoing procedures with contrast media researchgate.netnih.gov. While some studies suggested effectiveness in reducing the onset of post-operative AKI when administered before kidney damage, results in other areas like contrast-induced nephropathy have been conflicting researchgate.netnih.gov. Meta-analyses have also yielded mixed results regarding its efficacy in preventing AKI in specific patient populations, highlighting the need for further high-quality trials mdpi.comnih.gov.
More recent research has also explored novel applications, such as investigating this compound's potential to enhance the survival of mesenchymal stem cells under oxidative stress and improve their therapeutic function in AKI models nih.gov. These studies delve into the compound's antioxidative and anti-apoptotic roles, suggesting new avenues for research beyond its traditional cardiovascular and renal applications nih.gov.
Research findings have often focused on its impact on renal hemodynamics. For instance, studies have shown that fenoldopam can increase renal blood flow by a notable percentage and enhance glomerular filtration rate (GFR) and sodium excretion mdpi.com.
Here is a summary of some research findings:
Research Area | Key Finding | Source |
Renal Blood Flow (Canine Study) | Increased renal blood flow as measured by quantitative Doppler US. | rsna.org |
Renal Hemodynamics (Human Studies) | Increased renal blood flow by 30-40%, enhanced GFR by 15-20%, and promoted natriuresis and diuresis. | mdpi.com |
Post-operative AKI Prophylaxis | Found effective in reducing the onset of post-operative AKI when used before kidney damage (some studies). | researchgate.netnih.gov |
Contrast-Induced Nephropathy | Conflicting results regarding prophylactic effectiveness. | researchgate.netnih.gov |
Mesenchymal Stem Cell Survival | Enhanced survival under oxidative stress and improved therapeutic function in AKI models. | nih.gov |
The evolution of research perspectives on this compound underscores its complexity and the ongoing efforts to fully understand its potential therapeutic utility beyond its established use in hypertensive emergencies.
Pharmacological Characterization of Fenoldopam Mesylate
Molecular Mechanism of Action
The therapeutic effects of fenoldopam (B1199677) mesylate are initiated at the molecular level through specific interactions with dopaminergic receptors and subsequent intracellular signaling cascades.
Selective Dopamine-1 (D1) Receptor Agonism
Fenoldopam mesylate functions as a selective agonist for D1-like dopamine (B1211576) receptors. patsnap.compatsnap.commdpi.compfizermedicalinformation.comnih.govncats.io These receptors are G-protein-coupled receptors predominantly located postsynaptically in vascular smooth muscle, as well as in the renal tubules, mesenteric, coronary, and cerebral arteries. patsnap.compatsnap.comoup.com The R-isomer of fenoldopam is primarily responsible for its biological activity, exhibiting approximately 250-fold higher affinity for D1-like receptors compared to the S-isomer. pfizermedicalinformation.comfda.govdrugbank.com This selective binding and activation of D1 receptors are central to fenoldopam's pharmacological profile. patsnap.compatsnap.commdpi.compfizermedicalinformation.comnih.govncats.io
Adenylate Cyclase Activation and Cyclic AMP Signaling Cascade
Upon activation by agonists such as fenoldopam, D1 receptors, which are coupled to Gαs/olf proteins, stimulate the enzyme adenylyl cyclase. patsnap.compatsnap.comfrontiersin.orgnih.gov Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), an intracellular second messenger. patsnap.comfrontiersin.orgnih.gov The resulting increase in intracellular cAMP levels triggers a signaling cascade. patsnap.compatsnap.com This cascade involves the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets. frontiersin.orgnih.gov In vascular smooth muscle cells, this signaling pathway ultimately leads to relaxation, contributing to vasodilation. patsnap.compatsnap.com Research indicates that while D1 activation typically involves the adenylyl cyclase/cAMP pathway, other pathways, such as phospholipase C, may also be implicated in a cell-specific manner. nih.gov
Differential Receptor Binding Affinities
Fenoldopam exhibits a distinct receptor binding profile, demonstrating high affinity and selectivity for D1-like dopamine receptors. pfizermedicalinformation.comoup.comdrugbank.com It binds with moderate affinity to α2-adrenoceptors. pfizermedicalinformation.comfda.govdrugbank.com Crucially, fenoldopam shows no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 serotonin (B10506) receptors, or muscarinic receptors. pfizermedicalinformation.comoup.comfda.govdrugbank.com This selectivity for D1 receptors over other common vasoactive receptor targets contributes to its specific pharmacological effects. patsnap.comdrugbank.com The R-isomer's significantly higher affinity for D1 receptors further underscores this selectivity. pfizermedicalinformation.comfda.govdrugbank.com
Here is a summary of fenoldopam's differential receptor binding affinities:
Receptor Type | Affinity / Activity | Source |
D1-like Dopamine | Agonist (High Affinity) | patsnap.compatsnap.commdpi.compfizermedicalinformation.comnih.govncats.iodrugbank.com |
D2-like Dopamine | No significant affinity | pfizermedicalinformation.comoup.comfda.govdrugbank.com |
α1-adrenoceptors | No significant affinity | pfizermedicalinformation.comoup.comfda.govdrugbank.com |
β-adrenoceptors | No significant affinity | pfizermedicalinformation.comoup.comfda.govdrugbank.com |
α2-adrenoceptors | Moderate affinity (Antagonist activity for some subtypes) | pfizermedicalinformation.comfda.govdrugbank.comwikipedia.org |
5HT1 receptors | No significant affinity | pfizermedicalinformation.comfda.govdrugbank.com |
5HT2 receptors | No significant affinity | pfizermedicalinformation.comfda.govdrugbank.com |
Muscarinic receptors | No significant affinity | pfizermedicalinformation.comoup.comfda.govdrugbank.com |
Pharmacodynamics of this compound
The pharmacodynamic effects of this compound are primarily related to its action as a D1 receptor agonist, leading to significant changes in vascular tone and function.
Systemic Vascular Effects
This compound is a rapid-acting vasodilator that decreases peripheral vascular resistance by activating peripheral D1 receptors. pfizermedicalinformation.comwikipedia.org This leads to a reduction in blood pressure. mdpi.comwikipedia.org The vasodilatory effects are observed in various vascular beds, including the renal, mesenteric, coronary, and peripheral arteries. pfizermedicalinformation.comfda.govfda.gov However, the response is not uniform across all vascular beds. pfizermedicalinformation.comfda.govfda.gov The primary mechanism involves the relaxation of smooth muscle cells in the blood vessel walls. patsnap.compatsnap.com
Peripheral Vasodilation Mechanisms
Peripheral vasodilation induced by fenoldopam is mediated through the activation of postsynaptic D1 receptors located on vascular smooth muscle cells. oup.comwikipedia.org As detailed in the molecular mechanism, D1 receptor activation stimulates adenylyl cyclase, increasing intracellular cAMP levels. patsnap.compatsnap.comfrontiersin.orgnih.gov The subsequent activation of PKA and downstream signaling events lead to the relaxation of the smooth muscle, resulting in vasodilation. patsnap.compatsnap.comfrontiersin.org This effect is particularly pronounced in vascular beds rich in D1 receptors, such as the renal and mesenteric circulations. patsnap.commdpi.comoup.comnih.gov Studies have demonstrated vasodilating effects in both renal efferent and afferent arterioles. pfizermedicalinformation.comfda.gov
Effects on Systemic Vascular Resistance and Cardiac Afterload
This compound causes systemic vasodilation, leading to a reduction in blood pressure. mdpi.com This vasodilation primarily affects peripheral vascular resistance. nih.gov A decrease in systemic vascular resistance (SVR) directly correlates with a reduction in cardiac afterload. nih.gov Studies have shown that this compound can decrease systemic vascular resistance, with one study in patients with congestive heart failure reporting a 37% decrease from baseline at maximal effect. nih.gov This reduction in afterload contributes to an augmentation in cardiac index and stroke volume index. nih.gov
Comparative Systemic Hemodynamic Effects (e.g., vs. Nitroprusside)
Comparisons between this compound and sodium nitroprusside, another vasodilator, have been conducted to evaluate their systemic hemodynamic profiles. In a crossover trial involving patients with severe left ventricular dysfunction and congestive heart failure, both fenoldopam and sodium nitroprusside were titrated to achieve hemodynamic effects. Sodium nitroprusside demonstrated a greater dose-dependent reduction in mean arterial pressure compared to fenoldopam. oup.com However, fenoldopam treatment resulted in an approximate 50% increase in cardiac index, primarily due to increased stroke volume and afterload reduction. oup.com In another study comparing the two agents in patients with severe hypertension, both similarly lowered blood pressure. oup.com Unlike sodium nitroprusside, fenoldopam has been shown to increase cardiac index. oup.com Fenoldopam effectively lowered blood pressure in a manner similar to nitroprusside and increased cardiac index while lowering pulmonary pressures in cardiac surgical patients. imrpress.com
Renal Hemodynamic and Functional Effects
A key characteristic of this compound is its favorable impact on renal hemodynamics and function. mdpi.comnih.govahajournals.org Its selective D1 receptor agonism contributes to targeted renal effects. mdpi.com
Renal Hemodynamic and Functional Effects
Increased Renal Blood Flow and Perfusion (Cortical and Medullary Regions)
This compound is a potent renal vasodilator that markedly increases renal blood flow. ajronline.org In the kidneys, it activates D1 receptors on the renal tubules and vasculature, leading to vasodilation of the afferent and efferent arterioles, as well as the arcuate and interlobular arteries. mdpi.com This vasodilation results in increased renal blood flow. mdpi.com Unlike some other renal vasodilators that primarily increase perfusion to the renal cortex, fenoldopam increases blood flow to both the renal cortical and medullary regions. ahajournals.orgsmw.chimrpress.com Studies in normotensive subjects have shown that fenoldopam can increase renal blood flow even during blood pressure lowering, with effects observed at doses lower than those required for systemic blood pressure reduction. imrpress.com In patients with normal renal function, this compound (0.1 µg/kg/min) has been shown to increase renal plasma flow by as much as 42%. infona.pl Studies in canine models of chronic renal failure demonstrated that this compound (0.1 µg/kg/min) significantly increased renal plasma flow by up to 90%. infona.pl
Modulation of Glomerular Filtration Rate
This compound's influence on glomerular filtration rate (GFR) has been investigated in various studies. At therapeutic doses, fenoldopam has been reported to enhance GFR by 15–20%. mdpi.com However, some studies suggest that fenoldopam does not alter GFR. oup.com In severely hypertensive patients with impaired renal function, fenoldopam, but not nitroprusside, significantly increased creatinine (B1669602) clearance, a measure related to GFR. imrpress.com In sodium-loaded individuals, selective D1 receptor stimulation with fenoldopam increased renal plasma flow and urinary sodium excretion without altering GFR in one study. oup.com In dogs, fenoldopam maintained GFR in response to hypovolemic shock or following aortic cross-clamping. bsgdtphcm.vn
Natriuretic and Diuretic Actions
This compound promotes natriuresis (increased sodium excretion) and diuresis (increased urine output). mdpi.comnih.gov These effects are dose-dependent. mdpi.com Activation of D1 receptors in renal tubular cells decreases sodium transport through both cAMP-dependent and independent mechanisms. nih.gov The increase in cAMP inhibits the sodium-hydrogen exchanger and the Na+/K+-ATPase pump, contributing to natriuresis. nih.gov Natriuresis is also influenced by an increase in hydrostatic pressure and a reduction in oncotic pressure in the peritubular capillaries. nih.gov Studies in sodium-loaded individuals have shown significant increases in urinary flow rate and urinary sodium excretion with fenoldopam. oup.com Low-dosage fenoldopam has been observed to significantly increase urine output in neonatal foals without affecting systemic hemodynamics. researchgate.netnih.gov
Impact on Renal Autoregulation in Experimental Models
Research in experimental models has explored the impact of this compound on renal autoregulation. While not extensively detailed in the provided snippets, one source mentions that impaired autoregulation in patients with chronic renal insufficiency contributes to selective reduction in medullary blood flow induced by contrast agents, and that this compound may selectively increase blood flow to the renal medulla, potentially offering protection against contrast nephropathy. infona.pl Another source notes that in a rat model of ischemia-reperfusion, fenoldopam increased renal blood flow, renal cortical perfusion pressure, and corticomedullary tissue oxygen tension. bsgdtphcm.vn These findings suggest a potential role for fenoldopam in maintaining renal perfusion under challenging conditions.
Other Organ System Effects
Fenoldopam's pharmacological actions extend beyond its primary effects on blood pressure and renal function due to the presence of D1 receptors in various vascular beds and other tissues.
Coronary and Mesenteric Vascular Bed Responses
Fenoldopam has been shown to exert vasodilating effects in coronary and mesenteric arteries. fda.govpfizer.compfizermedicalinformation.comglobalrph.comfda.gov In animal studies, fenoldopam decreased regional vascular resistance in the renal, mesenteric, and hindquarters vascular beds of conscious spontaneously hypertensive rats. nih.gov The mesenteric vascular bed demonstrated the greatest reactivity to fenoldopam-induced vasodilation in these studies. nih.gov This vasodilation appears to be mediated by the stimulation of vascular dopamine-1 receptors. nih.gov
Studies in dogs have also investigated the effects of fenoldopam on the splanchnic circulation. Fenoldopam infusion led to a significant increase in portal blood flow, accompanied by a decrease in mesenteric vascular resistance. physiology.org
Potential Effects on Intraocular Pressure
Fenoldopam has the potential to increase intraocular pressure (IOP). mdpi.compfizermedicalinformation.comoup.com A clinical study involving patients with open-angle glaucoma or ocular hypertension demonstrated a dose-dependent increase in IOP during fenoldopam infusion. pfizermedicalinformation.comfda.gov In this study, escalating doses of fenoldopam (0.05 to 0.5 mcg/kg/min) over 3.5 hours caused a mean increase in IOP of 6.5 mm Hg at peak effect, corrected for placebo. pfizermedicalinformation.com The IOP returned to baseline values within 2 hours after discontinuing the infusion. pfizermedicalinformation.com This increase in IOP is suggested to result from specific activation of the dopamine-1 receptor. nih.gov
Norepinephrine (B1679862) Plasma Concentration Modulation
Fenoldopam may increase norepinephrine plasma concentration. fda.govpfizer.compfizermedicalinformation.comglobalrph.comfda.govdrugbank.comdrugs.comwikidoc.org
Pharmacokinetics of this compound
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion. Administered intravenously, fenoldopam exhibits a rapid onset of action and a short half-life. patsnap.commdpi.com
Metabolic Pathways and Metabolite Identification (e.g., Hepatic Conjugation)
Fenoldopam is primarily metabolized through conjugation, largely without the involvement of cytochrome P-450 enzymes. fda.govpfizermedicalinformation.compfizer.comdrugbank.comwikidoc.orgnih.govfda.gov The principal routes of conjugation include methylation, glucuronidation, and sulfation. fda.govpfizermedicalinformation.compfizer.comdrugbank.comwikidoc.orgnih.govfda.gov Studies in human liver preparations indicate that R-fenoldopam is metabolized to fenoldopam-8-sulfate, 7-methoxy fenoldopam, 8-methoxy fenoldopam, and two glucuronidated products. fda.gov Animal data suggest that the metabolites are inactive. fda.govpfizermedicalinformation.compfizer.comwikidoc.org
Elimination Pathways and Excretion Profile (Renal and Fecal)
Radiolabeled studies indicate that approximately 90% of infused fenoldopam is eliminated in the urine, with the remaining 10% eliminated in feces. fda.govpfizermedicalinformation.comfda.govmdpi.comdrugbank.comdrugs.comnih.govfda.gov Only about 4% of the administered dose is excreted unchanged in the urine. fda.govpfizermedicalinformation.compfizer.comdrugbank.comwikidoc.orgnih.gov The majority of the drug is excreted in the urine within 24 hours. mdpi.com
Table 1: this compound Pharmacokinetic Profile Summary
Parameter | Value (Adults) | Source |
Elimination Half-life | Approximately 5-10 minutes | patsnap.compfizermedicalinformation.comglobalrph.commdpi.comdrugbank.comdrugs.com |
Primary Metabolic Pathway | Conjugation (Methylation, Glucuronidation, Sulfation) | fda.govpfizermedicalinformation.compfizer.comdrugbank.comwikidoc.orgnih.govfda.gov |
Cytochrome P-450 Involvement | No significant participation | fda.govpfizermedicalinformation.compfizer.comdrugbank.comwikidoc.orgnih.gov |
Urinary Excretion | Approximately 90% | fda.govpfizermedicalinformation.comfda.govmdpi.comdrugbank.comdrugs.comnih.govfda.gov |
Fecal Excretion | Approximately 10% | fda.govpfizermedicalinformation.comfda.govmdpi.comdrugbank.comdrugs.comnih.govfda.gov |
Excreted Unchanged in Urine | Approximately 4% | fda.govpfizermedicalinformation.compfizer.comdrugbank.comwikidoc.orgnih.gov |
Table 2: Intraocular Pressure Change with Fenoldopam Infusion
Parameter | Mean Change (mm Hg) | Range (mm Hg) | Source |
Increase in Intraocular Pressure (Peak Effect, Corrected for Placebo) | 6.5 | -2 to +8.5 | pfizermedicalinformation.com |
*Data derived from a study in patients with open-angle glaucoma or ocular hypertension infused with fenoldopam at escalating doses (0.05 - 0.5 mcg/kg/min) over 3.5 hours. pfizermedicalinformation.com
Half-life and Onset/Offset of Action
Fenoldopam exhibits a rapid pharmacokinetic profile, characterized by a quick onset and short half-life. Following intravenous administration, hemodynamic effects are typically observed within 5 minutes. mdpi.compatsnap.com The elimination half-life in adults is approximately 5 minutes. oup.comdrugbank.compatsnap.comnih.gov In children aged 1 month to 12 years, the half-life is reported to be between 3 and 5 minutes. pfizermedicalinformation.com This short half-life allows for precise titration of the drug and a rapid offset of effects upon discontinuation of the infusion. mdpi.compatsnap.com Steady-state plasma concentrations are generally achieved within approximately 20 minutes (four half-lives) in adults. wikidoc.org
Table 1: Pharmacokinetic Parameters of Fenoldopam
Parameter | Value (Adults) | Value (Children 1 month to 12 years) | Source |
Onset of Action | Within 5 minutes | 5-10 minutes | mdpi.compatsnap.comnih.gov |
Elimination Half-life | Approximately 5 minutes | 3-5 minutes | oup.comdrugbank.comnih.govpfizermedicalinformation.com |
Time to Steady State | Approximately 20 minutes | Not specified | wikidoc.org |
Impact of Renal and Hepatic Impairment on Pharmacokinetics
Studies have indicated that the pharmacokinetics of fenoldopam are not significantly altered in the presence of renal or hepatic insufficiency. oup.com Specifically, clearance of the parent compound is not changed in adult patients with end-stage renal disease undergoing continuous ambulatory peritoneal dialysis (CAPD) or in those with severe hepatic failure. pfizermedicalinformation.comdrugs.com Data regarding the effects of hemodialysis on fenoldopam pharmacokinetics are not available. pfizermedicalinformation.comdrugs.com
Pharmacokinetic-Pharmacodynamic Relationship in Specific Patient Populations
In adults with severe hypertension, fenoldopam produces dose-related and rapid-onset decreases in systolic and diastolic blood pressure, accompanied by dose-related increases in heart rate. drugs.com Steady-state plasma concentrations of fenoldopam at comparable infusion rates have been found to be similar in normotensive patients, those with mild to moderate hypertension, and those with hypertensive emergencies. wikidoc.org The pharmacokinetic-pharmacodynamic relationship in specific patient populations, such as those with heart failure or other comorbidities, involves the drug's ability to increase renal blood flow, glomerular filtration rate, and sodium excretion, which can be particularly beneficial in patients with severe hypertension and associated renal impairment or volume overload. mdpi.comdrugs.com
Drug Interaction Mechanisms with this compound (Excluding Dosage)
While formal drug-drug interaction studies using intravenous fenoldopam are limited, potential interaction mechanisms have been identified based on its pharmacological properties and observed effects. pfizermedicalinformation.com Fenoldopam is primarily metabolized by conjugation, without significant involvement of cytochrome P-450 enzymes, which limits potential interactions via this pathway. oup.comdrugbank.com
Interactions with Other Antihypertensive Agents
Concomitant use of fenoldopam with other vasodilators or antihypertensive agents may lead to additive hypotensive effects. mdpi.com Careful monitoring of blood pressure is crucial when fenoldopam is used alongside other medications that lower blood pressure. mdpi.com
Interactions with Beta-Blockers
Avoid concomitant use of fenoldopam with beta-blockers is advised. fda.govpfizermedicalinformation.com If these drugs are administered together, frequent blood pressure monitoring is necessary because hypotension may result from beta-blocker inhibition of the sympathetic reflex response to fenoldopam. fda.govpfizermedicalinformation.com This interaction is considered to have minor or unknown significance in some classifications, primarily due to potential additive hypotensive effects via pharmacodynamic synergism. medscape.com
Interactions with ACE Inhibitors and ARBs
ACE inhibitors and Angiotensin II Receptor Blockers (ARBs), commonly used in patients with cardiovascular conditions, might enhance renal vasodilation when combined with fenoldopam, potentially increasing the risk of hypotension. mdpi.com Close monitoring of blood pressure is required if fenoldopam is used concurrently with ACE inhibitors or ARBs. mdpi.com
Table 2: Potential Drug Interaction Mechanisms
Interacting Drug Class | Potential Mechanism | Clinical Implication | Source |
Other Antihypertensive Agents | Additive hypotensive effects (pharmacodynamic synergism) | Increased risk of hypotension; requires close monitoring | mdpi.com |
Beta-Blockers | Inhibition of sympathetic reflex response to fenoldopam; additive hypotensive effects | Increased risk of hypotension; avoid concomitant use or monitor frequently | fda.govpfizermedicalinformation.commedscape.com |
ACE Inhibitors and ARBs | Enhanced renal vasodilation; additive hypotensive effects | Increased risk of hypotension; requires close monitoring | mdpi.com |
Interactions with Diuretics and Electrolyte-Altering Drugs
The concomitant use of this compound with certain diuretics and other electrolyte-altering drugs can influence electrolyte balance, particularly increasing the risk of hypokalemia. patsnap.com Fenoldopam itself can increase urinary potassium excretion, reflecting a pressure natriuresis with enhanced potassium-sodium exchange or a direct drug effect. fda.gov Therefore, regular monitoring of serum electrolytes is necessitated when fenoldopam is used alongside these medications. patsnap.com
While formal interaction studies specifically evaluating intravenous fenoldopam with diuretics are limited, some experience exists with its co-administration with both thiazide-like and loop diuretics. fda.gov Combining fenoldopam with loop diuretics has shown potential synergistic effects in some studies, but this combination requires caution due to the risks of excessive diuresis and hemodynamic instability. mdpi.com
Certain electrolyte-altering drugs, such as amiloride, may have an increased risk or severity of adverse effects when combined with fenoldopam. drugbank.com Acetazolamide, a carbonic anhydrase inhibitor with diuretic properties, may increase the excretion rate of fenoldopam, potentially leading to lower serum levels and a reduction in efficacy. drugbank.com
Interactions with NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) have the potential to reduce the antihypertensive effects of this compound. patsnap.com This interaction is attributed to the capacity of NSAIDs to cause sodium and water retention, which can counteract the vasodilatory and natriuretic effects of fenoldopam. patsnap.com
Specific NSAIDs, such as ibuprofen (B1674241) and aceclofenac, have been noted to potentially decrease the therapeutic efficacy of fenoldopam when used in combination. drugbank.commedindia.net Acetylsalicylic acid (aspirin) may also decrease the antihypertensive activities of fenoldopam. drugbank.commedindia.net
Preclinical Research on Fenoldopam Mesylate
In Vitro Investigations of D1 Receptor Activation
In vitro studies have established fenoldopam (B1199677) mesylate as a potent and selective agonist for D1-like dopamine (B1211576) receptors (D1 and D5). ncats.ionih.gov This selective activation is central to its mechanism of action. The R-isomer of fenoldopam mesylate is primarily responsible for its biological activity, demonstrating significantly higher affinity for D1-like receptors compared to the S-isomer. ncats.iopfizermedicalinformation.comfda.govfda.govnih.govdrugbank.comgoogle.comglobalrph.com Specifically, the R-isomer has approximately 250-fold greater affinity for D1-like receptors than the S-isomer. ncats.iopfizermedicalinformation.comfda.govfda.govdrugbank.comgoogle.comglobalrph.com
In addition to its effects on vascular smooth muscle cells, in vitro studies have explored the impact of this compound on other cell types expressing D1 receptors. For instance, exposing T-cell receptor (TCR)-activated human peripheral T-cells to selective dopamine D1 receptor agonists, including this compound, has been shown to potently induce cell death in a substantial proportion of these activated cells. google.com This effect was observed while resting T-cells were largely unaffected. google.com Furthermore, in vitro studies using mouse kidney slices incubated with fenoldopam demonstrated the induction of NaPi-IIa internalization and reduced expression of NaPi-IIa in the brush border membrane. ncats.io this compound has also been shown to enhance the survival of mesenchymal stem cells (MSCs) under oxidative stress in vitro, potentially through increasing the phosphorylation of AKT and CREB and stimulating the expression of HO-1 and NRF2, which are essential for antioxidative function. researchgate.netnih.gov
Animal Models of Cardiovascular and Renal Dysfunction
Animal models have been instrumental in understanding the in vivo effects of this compound on the cardiovascular and renal systems. In animals, fenoldopam exhibits vasodilating effects in coronary, renal, mesenteric, and peripheral arteries, although the response can vary across different vascular beds. pfizermedicalinformation.comfda.govfda.govglobalrph.com Vasodilating effects have been specifically demonstrated in renal efferent and afferent arterioles. pfizermedicalinformation.comfda.govfda.govglobalrph.com
Studies in Hypertensive Animal Models
Studies in hypertensive animal models, such as spontaneously hypertensive rats (SHR) and Dahl salt-sensitive rats (Dahl-SS), have shown that intravenously administered fenoldopam can decrease blood pressure due to its renal vasodilatory action. fda.gov In rats, fenoldopam produced a dose-dependent hypotensive effect. nih.gov This hypotensive response was significantly attenuated by pretreatment with the D1 antagonist SCH 23390, suggesting the involvement of D1 cardiovascular receptors in its action. nih.gov
Renal Ischemia-Reperfusion Injury Models
This compound has been investigated in animal models of renal ischemia-reperfusion (I/R) injury. In a rat model of acute ischemic nephropathy, treatment with fenoldopam significantly reduced I/R-induced apoptosis in both the cortex and medulla. nih.gov Microarray analysis in this model revealed that fenoldopam attenuated the expression of 73 I/R-induced apoptosis-related genes. nih.gov These findings suggest that fenoldopam may attenuate I/R-induced apoptosis and related gene transcription. nih.gov Another study using a rat model of unilateral renal ischemia/reperfusion (UR-I/R) explored the effects of fenoldopam on the non-ischemic distant kidney, suggesting that fenoldopam attenuates inflammation-related gene transcription induced by UR-I/R. ispub.com
Studies on Renal Hemodynamics in Various Animal Species
Studies across various animal species have examined the effects of this compound on renal hemodynamics. In dogs, fenoldopam has been shown to increase renal blood flow. pfizermedicalinformation.comfda.govfda.govglobalrph.comrsna.org In a canine model of acute hypovolemia induced by partial exsanguination, fenoldopam infusion maintained renal blood flow, urine output, creatinine (B1669602) clearance, and sodium clearance, whereas these parameters decreased significantly in the placebo group. nih.gov This suggests a potential renoprotective effect in acute ischemic injury by ablating the tubular prerenal response to profound hypovolemia. nih.gov
However, the effects can be species- and dose-dependent. In normotensive neonatal foals, a low dose of fenoldopam (0.04 µg/kg/min) increased urine output without affecting systemic hemodynamics, while a higher dose (0.4 µg/kg/min) decreased arterial blood pressure and increased heart rate but had no significant effect on renal function. nih.govresearchgate.net In a canine model of rhabdomyolysis-induced acute renal failure, fenoldopam paradoxically increased the severity of renal injury. nih.gov Studies in healthy adult dogs have shown conflicting results regarding the fenoldopam dose that leads to hypotension and reflex tachycardia. nih.gov
Pharmacological Characterization of this compound Isomers (R-isomer vs. S-isomer)
This compound is administered as a racemic mixture containing both R- and S-isomers. ncats.iopfizermedicalinformation.comfda.govfda.govnih.govdrugbank.comglobalrph.com Pharmacological characterization has revealed that the R-isomer is predominantly responsible for the observed biological activity. ncats.iopfizermedicalinformation.comfda.govfda.govnih.govdrugbank.comglobalrph.com The R-isomer exhibits a significantly higher affinity for D1-like receptors compared to the S-isomer, approximately 250 times greater. ncats.iopfizermedicalinformation.comfda.govfda.govdrugbank.comgoogle.comglobalrph.com Non-clinical studies have indicated that fenoldopam, as a racemic mixture, does not have agonist effects on presynaptic D2-like dopamine receptors, or α- or β-adrenoceptors, nor does it affect angiotensin-converting enzyme activity. pfizermedicalinformation.comfda.govfda.govglobalrph.com The elimination half-life in mild to moderate hypertensive individuals shows little difference between the R and S isomers. pfizermedicalinformation.comfda.govglobalrph.com
Interactive Data Table: Affinity of Fenoldopam Isomers for D1-like Receptors
Isomer | Relative Affinity for D1-like Receptors |
R-isomer | ~250 times higher |
S-isomer | 1 |
Note: Relative affinity is based on the S-isomer having a baseline value of 1.
Interactive Data Table: Effect of Fenoldopam on Renal Blood Flow in Hypovolemic Dogs
Group | Baseline Renal Blood Flow (mL/min) | Hypovolemic Period Renal Blood Flow (mL/min) |
Placebo | 72 ± 20 | 47 ± 6 |
Fenoldopam | 75 ± 14 | 73 ± 17 |
Data is presented as mean ± standard deviation. nih.gov
Interactive Data Table: Effect of Fenoldopam on Urine Output in Hypovolemic Dogs
Group | Baseline Urine Output (mL/min) | Hypovolemic Period Urine Output (mL/min) |
Placebo | 0.26 ± 0.15 | 0.08 ± 0.05 |
Fenoldopam | 0.3 ± 0.19 | 0.14 ± 0.05 |
Data is presented as mean ± standard deviation. nih.gov
Interactive Data Table: Effect of Fenoldopam on Creatinine Clearance in Hypovolemic Dogs
Group | Baseline Creatinine Clearance (mL/kg/min) | Hypovolemic Period Creatinine Clearance (mL/kg/min) |
Placebo | 3.0 ± 0.4 | 1.8 ± 0.8 |
Fenoldopam | 3.0 ± 1.0 | 2.9 ± 0.5 |
Data is presented as mean ± standard deviation. nih.gov
Interactive Data Table: Effect of Fenoldopam on Fractional Excretion of Sodium in Hypovolemic Dogs
Group | Baseline Fractional Excretion of Sodium (%) | Hypovolemic Period Fractional Excretion of Sodium (%) |
Placebo | 1.7 ± 0.9 | 0.4 ± 0.2 |
Fenoldopam | 1.9 ± 1.1 | 1.7 ± 2.7 |
Data is presented as mean ± standard deviation. nih.gov
Evaluation of Potential Anti-inflammatory Effects in Preclinical Settings
Preclinical investigations have explored the potential anti-inflammatory properties of this compound, particularly in the context of conditions associated with inflammation, such as sepsis and acute kidney injury (AKI). Research indicates that fenoldopam, a selective dopamine D1 receptor agonist, may exert anti-inflammatory effects through various mechanisms. frontiersin.orgmdpi.comfda.gov
Studies in diabetic mice with experimental sepsis, induced by polymicrobial peritonitis, demonstrated that fenoldopam treatment attenuated systemic inflammation. frontiersin.org This effect was associated with the inhibition of splenic p65NF-kB phosphorylation. frontiersin.org Fenoldopam was also shown to inhibit tumor necrosis factor (TNF) production in splenocytes, even in the presence of high glucose concentrations, by inhibiting the phosphorylation of canonical NF-kB pathway proteins p65RelA and p50NF-kB1, without affecting non-canonical NF-kB proteins. frontiersin.org These findings suggest that fenoldopam can modulate key inflammatory signaling pathways in preclinical models of sepsis. frontiersin.org
Furthermore, preclinical work investigating the therapeutic effect of mesenchymal stem cells (MSCs) treated with this compound (FD-MSCs) in a mouse model of cisplatin-induced AKI revealed improved anti-inflammatory potential. nih.gov This was evidenced by a reduction in macrophage infiltration into the AKI kidney and decreased serum levels of TNF-α. nih.gov Macrophage infiltration is recognized as a significant cellular mechanism contributing to inflammation in renal diseases, including AKI. nih.gov The study indicated that FD-MSCs had an improved anti-inflammatory capacity compared to non-treated MSCs. nih.gov
Another preclinical study examining the effects of fenoldopam following on-pump coronary artery bypass grafting (CABG) in a randomized double-blind trial noted a partial attenuation in the inflammatory response with fenoldopam infusion. nih.gov Specifically, the release of complement 3a (C3a) was attenuated in the fenoldopam group, as was the release of interleukin-6 (IL-6) and interleukin-8 (IL-8) in the postoperative period. nih.gov However, the elevation in serum endotoxin (B1171834) levels was not affected by fenoldopam infusion in this study. nih.gov
These preclinical findings collectively suggest that this compound possesses potential anti-inflammatory effects in various disease models. The observed mechanisms include the inhibition of NF-kB signaling and the reduction of pro-inflammatory cytokines and immune cell infiltration. frontiersin.orgnih.gov
Detailed Research Findings:
Study Model | Intervention | Key Anti-inflammatory Findings | Relevant Inflammatory Markers Measured |
Diabetic mice with experimental polymicrobial peritonitis (Sepsis model) frontiersin.org | Fenoldopam treatment | Attenuation of systemic inflammation; Inhibition of splenic p65NF-kB phosphorylation; Inhibition of TNF production in splenocytes. | p65NF-kB phosphorylation, TNF (Tumor Necrosis Factor) |
Mouse model of cisplatin-induced AKI nih.gov | Fenoldopam-treated MSCs (FD-MSCs) vs MSCs | Reduced macrophage infiltration into the kidney; Decreased serum level of TNF-α. | Macrophage infiltration, TNF-α (Tumor Necrosis Factor-alpha) |
On-pump CABG (Preclinical trial) nih.gov | Fenoldopam infusion | Partial attenuation of inflammatory response; Attenuated release of C3a, IL-6, and IL-8. | C3a (Complement 3a), IL-6 (Interleukin-6), IL-8 (Interleukin-8), Endotoxins |
Inflammatory Marker | Effect of Fenoldopam (Preclinical Studies) | Study Context |
p65NF-kB phosphorylation | Inhibited frontiersin.org | Diabetic septic mice (splenocytes) |
TNF | Inhibited production frontiersin.org | Diabetic septic mice (splenocytes) |
TNF-α | Decreased serum level nih.gov | Mouse model of cisplatin-induced AKI |
Macrophage infiltration | Reduced nih.gov | Mouse model of cisplatin-induced AKI (kidney) |
C3a | Attenuated release nih.gov | On-pump CABG (preclinical trial) |
IL-6 | Attenuated release nih.gov | On-pump CABG (preclinical trial) |
IL-8 | Attenuated release nih.gov | On-pump CABG (preclinical trial) |
Endotoxins | Not affected nih.gov | On-pump CABG (preclinical trial) |
Clinical Research on Fenoldopam Mesylate: Efficacy and Outcomes
Acute Kidney Injury (AKI) Prevention and Treatment
Fenoldopam (B1199677) mesylate has been studied for its role in preventing and treating acute kidney injury in various clinical settings, particularly in patients undergoing cardiac surgery and in intensive care units mdpi.comnih.gov. Its mechanism of action, involving the activation of DA-1 receptors, leads to vasodilation of renal arteries, potentially improving renal perfusion and function wikipedia.orgmdpi.com.
Post-Cardiac Surgery AKI
Acute kidney injury is a significant complication following cardiac surgery, associated with increased morbidity, mortality, and healthcare costs mdpi.comingentaconnect.com. Fenoldopam has been investigated as a potential agent to mitigate AKI risk in this population mdpi.com.
Several randomized controlled trials (RCTs) and meta-analyses have evaluated the effect of fenoldopam on the incidence of AKI in patients undergoing cardiac surgery. A meta-analysis by Landoni et al. in 2007, which included 16 RCTs with 1290 patients, found that fenoldopam significantly reduced the risk of AKI (Odds Ratio [OR] 0.43, 95% Confidence Interval [CI] 0.32–0.59, p < 0.001) mdpi.compsu.edu. A more recent meta-analysis by Gillies et al. (2015) specifically focused on six RCTs in cardiac surgery and reported that fenoldopam was associated with a reduced incidence of AKI (Relative Risk [RR] 0.46, 95% CI 0.27–0.79) mdpi.comresearchgate.net.
However, not all studies have shown a significant benefit. A large multicenter RCT by Landoni et al. (2014) involving over 20 Italian hospitals found no significant difference in the incidence of AKI between the fenoldopam and placebo groups (20% vs. 18%, respectively; p = 0.47) mdpi.comnih.gov. Similarly, a prospective, double-blind, randomized clinical trial in high-risk cardiac surgical patients did not find that fenoldopam prevented AKI, defined as a postoperative serum creatinine (B1669602) increase of ≥25% ahajournals.org.
Study (Year) | Patient Population | Number of Patients | AKI Incidence (Fenoldopam) | AKI Incidence (Control) | Odds Ratio (95% CI) | p-value |
Landoni et al. (2007) | Critically ill/Surgery | 1290 | Reduced Risk | 0.43 (0.32–0.59) | < 0.001 | |
Gillies et al. (2015) | Cardiac Surgery | 507 | 18.9% | 26.6% | RR 0.46 (0.27–0.79) | 0.004 |
Landoni et al. (2014) | Cardiac Surgery | 667 | 20% | 18% | Not significant | 0.47 |
Bove et al. (2005) | High-risk Cardiac Surgery | 80 | 42.5% | 40% | Not significant | 0.9 |
The impact of fenoldopam on the need for renal replacement therapy (RRT) in cardiac surgery patients has also been a key area of research. The meta-analysis by Landoni et al. (2007) reported a significant reduction in the need for RRT with fenoldopam (OR 0.54, 95% CI 0.34–0.84, p = 0.007) mdpi.compsu.edu. Another meta-analysis focusing on cardiovascular surgery also indicated that fenoldopam usage reduced the risk of RRT (OR=0.37 [0.23-0.59], p<0.001) ingentaconnect.com.
However, the large multicenter RCT by Landoni et al. (2014) found no significant difference in the incidence of dialysis initiation between the fenoldopam and placebo groups (20% vs. 18%) 2minutemedicine.com. Similarly, a meta-analysis published in 2024 found no significant effect on renal replacement therapy requirement (77 of 540 [14.3%] versus 75 of 536 [14.0%], P = 0.96) researchgate.net.
Study (Year) | Patient Population | Number of Patients | RRT Incidence (Fenoldopam) | RRT Incidence (Control) | Odds Ratio (95% CI) | p-value |
Landoni et al. (2007) | Critically ill/Surgery | 1290 | Reduced Risk | 0.54 (0.34–0.84) | 0.007 | |
Landoni et al. (2008) | Cardiovascular Surgery | 1059 | 5.7% | 13.4% | 0.37 (0.23-0.59) | <0.001 |
Landoni et al. (2014) | Cardiac Surgery | 667 | 20% | 18% | Not significant | 0.47 |
Gillies et al. (2015) | Major Surgery | 478 | 14.3% | 14.0% | 0.27 (0.06-1.19) | 0.96 |
Mortality is a critical outcome in studies of AKI prevention and treatment. The meta-analysis by Landoni et al. (2007) reported that fenoldopam was associated with a reduction in in-hospital death (OR 0.64, 95% CI 0.45–0.91, p = 0.01) in critically ill patients, including those undergoing major surgery psu.edu. Another meta-analysis focusing on cardiovascular surgery also suggested a reduced risk of death with fenoldopam usage ingentaconnect.com.
However, the large multicenter RCT by Landoni et al. (2014) found no significant difference in ICU or hospital mortality between the fenoldopam and placebo groups 2minutemedicine.com. A meta-analysis published in 2024 also found no significant effect on hospital mortality (87/392 [22.2%] versus 83/383 [21.7%], P = 0.86) researchgate.net.
Study (Year) | Patient Population | Number of Patients | Mortality (Fenoldopam) | Mortality (Control) | Odds Ratio (95% CI) | p-value |
Landoni et al. (2007) | Critically ill/Surgery | 1290 | Reduced Risk | 0.64 (0.45–0.91) | 0.01 | |
Landoni et al. (2008) | Cardiovascular Surgery | 1059 | Reduced Risk | 0.46 (0.29-0.75) | 0.02 | |
Landoni et al. (2014) | Cardiac Surgery | 667 | Not significant | Not significant | 0.86 | |
Gillies et al. (2015) | Major Surgery | 775 | 22.2% | 21.7% | 1.0 (0.14-7.37) | 0.86 |
Studies have investigated the optimal timing for fenoldopam administration in cardiac surgery. Cogliati et al. (2007) conducted an RCT where preoperative fenoldopam infusion for 24 hours before surgery significantly reduced the incidence of AKI compared to placebo (12.6% vs. 27.6%, p = 0.02) mdpi.comnih.gov. This suggested a potential protective effect with preoperative use mdpi.comnih.gov.
Intraoperative administration has also been studied. Ranucci et al. (2010) evaluated fenoldopam administered from the onset of cardiopulmonary bypass until 12 hours postoperatively, observing improved urine output, lower serum creatinine, and reduced AKI incidence mdpi.comnih.gov.
Postoperatively, Tumlin et al. (2009) conducted a multicenter trial in patients with early AKI after cardiac surgery. While the primary endpoint of dialysis-free survival was not statistically significant, trends towards improved renal function and reduced mortality were observed in the fenoldopam group mdpi.comnih.gov. Some findings emphasize the importance of starting fenoldopam before the development of AKI or its inciting event occurs clinicaltrials.gov.
AKI in Intensive Care Unit (ICU) Patients
Fenoldopam mesylate has also been investigated for the prevention and management of AKI in the broader intensive care unit population nih.gov. A narrative review noted that four clinical trials published between 2005 and 2008 studied fenoldopam use in ICU patients to prevent AKI progression or development nih.gov. These studies showed efficacy in increasing creatinine clearance and reducing peak serum creatinine levels compared to placebo and renal-dose dopamine (B1211576) nih.gov. However, the same positive results were not consistently obtained for other renal outcomes, such as the need for dialytic therapy and 21-day mortality nih.gov.
A meta-analysis of randomized controlled trials in critically ill patients (surgical or ICU) found that fenoldopam consistently and significantly reduced the risk for acute kidney injury, the need for renal replacement therapy, and in-hospital death psu.eduacpjournals.org. These benefits were also associated with a shorter ICU stay psu.edu.
Study Type | Patient Population | Key Findings |
Narrative Review nih.gov | ICU Patients | Efficacy in increasing creatinine clearance and reducing peak serum creatinine; inconsistent results for RRT and mortality. |
Meta-analysis psu.edu | Critically ill/ICU | Significantly reduced risk for AKI, need for RRT, and in-hospital death; associated with shorter ICU stay. |
Efficacy in Critically Ill Cancer Patients
Research has explored the use of this compound in critically ill cancer patients, a population often at heightened risk for acute renal failure (ARF). One retrospective study reviewed data from 100 consecutive critically ill cancer patients at risk of developing ARF who received this compound. tandfonline.com Patients were categorized into those receiving low-dose (≤ 0.05 µg/kg/min) and high-dose (0.07–0.1 µg/kg/min) fenoldopam. tandfonline.com
Comparative Studies with Low-Dose Dopamine
Comparative studies have been conducted to assess the efficacy of this compound against low-dose dopamine, another agent previously considered for renal protection. nih.govsignavitae.comnih.gov A prospective, randomized, controlled trial involving 100 critically ill adult patients with early renal dysfunction compared continuous infusions of fenoldopam (0.1 µg/kg/min) and low-dose dopamine (2 µg/kg/min) over a 4-day period. nih.govnih.gov
The study reported that fenoldopam produced a more significant reduction in creatinine values compared to dopamine after 2, 3, and 4 days of infusion. nih.govnih.gov The maximum decrease in creatinine from baseline was also significantly greater in the fenoldopam group. nih.govnih.gov While total urinary output during the infusion period was not significantly different between the groups, after 1 day, urinary output was lower in the fenoldopam group. nih.gov The study concluded that in critically ill patients with acute early renal dysfunction, fenoldopam was more effective than low-dose dopamine in improving renal function. nih.gov
Another randomized clinical trial in high-risk patients undergoing major non-cardiac surgery compared fenoldopam (0.05 mcg/kg/min) and dopamine (2.5 mcg/kg/min). signavitae.com The study found no significant difference in the incidence of acute renal failure (defined as a 25% serum creatinine increase from baseline) between the fenoldopam group (34%) and the dopamine group (44%). signavitae.com Postoperative serum creatinine peak was also similar between the two groups. signavitae.com
These comparative studies present mixed results, with one trial indicating a benefit of fenoldopam over low-dose dopamine in improving creatinine levels in critically ill patients with early renal dysfunction, while another found no significant difference in the incidence of acute renal failure in surgical patients. nih.govsignavitae.comnih.gov
Contrast-Induced Nephropathy (CIN) Research
This compound has been investigated for its potential role in preventing contrast-induced nephropathy (CIN), a common complication in patients undergoing procedures involving iodinated contrast media, particularly those with pre-existing renal insufficiency. jwatch.orgsmw.chcapes.gov.brnih.govnih.govicrjournal.comresearchgate.net
Efficacy in Preventing Renal Function Deterioration Post-Contrast
Early observational and small randomized trials suggested that this compound might be promising in ameliorating contrast nephropathy by preserving renal blood flow after contrast administration. capes.gov.brnih.govnih.gov Fenoldopam, as a selective dopamine-1 receptor agonist, is known to increase renal blood flow and can potentially attenuate the reduction in outer medullary renal blood flow that occurs after radiocontrast administration. smw.chnih.govicrjournal.com
Some studies in animal models showed that fenoldopam could blunt the decline in renal blood flow and glomerular filtration rate (GFR) in the presence of contrast media. icrjournal.com A retrospective series reported a significant decrease in CIN incidence with local fenoldopam therapy delivered directly into the renal arteries. smw.ch
Conflicting Results and Methodological Considerations in CIN Trials
Despite initial promise, larger, randomized controlled trials have yielded conflicting results regarding the efficacy of this compound in preventing CIN. nih.govicrjournal.comresearchgate.net
Several factors contribute to the conflicting results observed in CIN trials. Different studies have used varying definitions of CIN, and the prevalence of risk factors among study populations can differ significantly. smw.chnih.gov Methodological considerations, such as the timing and duration of fenoldopam administration, the dosage used, and the type and volume of contrast media administered, may also influence outcomes. jwatch.orgcapes.gov.brnih.govnih.gov Some studies have noted that hypotension, a potential side effect of fenoldopam due to its vasodilatory properties, could paradoxically worsen renal hemodynamics and contribute to CIN, particularly if not carefully managed. nih.gov
Hypertensive Crises and Severe Hypertension
This compound is indicated for the in-hospital, short-term management of severe hypertension, including hypertensive emergencies, when rapid and quickly reversible reduction of blood pressure is clinically necessary. wikipedia.orgpatsnap.comfda.govdrugs.com
Rapid Blood Pressure Control and Hemodynamic Stability
Fenoldopam is a peripheral dopamine-1 receptor agonist with potent vasodilatory properties, leading to a significant reduction in blood pressure. wikipedia.orgsigmaaldrich.compatsnap.comdrugfuture.com Its mechanism involves stimulating D1-like dopamine receptors in arteries and renal arterioles, causing vasodilation and decreasing systemic vascular resistance. wikipedia.orgsigmaaldrich.compatsnap.com
The onset of action of fenoldopam is rapid, typically within 5 to 15 minutes of starting the infusion, making it suitable for emergency settings requiring prompt blood pressure control. patsnap.comnih.gov Studies have shown that fenoldopam effectively lowers blood pressure in a dose-dependent manner. oup.comimrpress.com
In comparative studies for severe hypertension, fenoldopam has been shown to be as effective as sodium nitroprusside in rapidly lowering blood pressure. drugfuture.comdrugs.com Unlike nitroprusside, fenoldopam is not associated with the risk of thiocyanate (B1210189) toxicity and is not degraded by light, offering some practical advantages. drugfuture.comdrugs.comoup.com
Furthermore, fenoldopam appears to maintain or improve renal hemodynamics, such as glomerular filtration rate and renal blood flow, despite the decrease in systemic blood pressure. drugs.comoup.comahajournals.org This characteristic is particularly beneficial in hypertensive patients with concomitant renal insufficiency or those at risk of renal damage. wikipedia.orgpatsnap.comdrugs.comahajournals.org While fenoldopam can cause reflex tachycardia due to vasodilation, its hemodynamic effects are generally predictable and stable with a constant dose infusion, potentially allowing for standard blood pressure monitoring rather than requiring invasive monitoring in all cases. wikipedia.orgdrugfuture.comoup.com
Here is a summary table of selected research findings:
Study/Population | Intervention | Comparator | Key Findings | Citation |
Critically Ill Cancer Patients (Retrospective) | High-dose Fenoldopam vs. Low-dose Fenoldopam | Low-dose Fenoldopam | High-dose associated with shorter ICU stay and significant decrease in serum creatinine at 72h. | tandfonline.com |
Critically Ill with Early Renal Dysfunction (RCT) | Fenoldopam (0.1 µg/kg/min) | Low-dose Dopamine (2 µg/kg/min) | Fenoldopam showed more significant reduction in creatinine values and greater maximum decrease from baseline. | nih.gov, nih.gov |
High-Risk Non-Cardiac Surgery (RCT) | Fenoldopam (0.05 mcg/kg/min) | Dopamine (2.5 mcg/kg/min) | No significant difference in incidence of acute renal failure or postoperative serum creatinine peak. | signavitae.com |
CIN Prevention (CONTRAST Trial - RCT) | Fenoldopam (0.05-0.1 µg/kg/min) | Placebo | No significant difference in the incidence of CIN (increase ≥25% serum creatinine) or 30-day outcomes. | jwatch.org, capes.gov.br, nih.gov |
Severe Hypertension (Comparative Studies) | Fenoldopam | Sodium Nitroprusside | Equally effective in rapid blood pressure lowering; Fenoldopam may improve renal function parameters. | drugfuture.com, drugs.com |
Hypertensive Crises | Fenoldopam | - | Rapid onset of action (within 5-15 mins), effective in reducing blood pressure, maintains/improves renal hemodynamics. | patsnap.com, nih.gov, drugs.com |
Comparative Efficacy with Other Antihypertensive Agents (e.g., Sodium Nitroprusside)
Studies have compared the efficacy of this compound with other commonly used parenteral antihypertensive agents, such as sodium nitroprusside, in the management of severe hypertension and hypertensive emergencies. In open-label studies involving patients with severe hypertension or hypertensive crisis, both this compound and sodium nitroprusside were found to successfully control blood pressure. nih.govahajournals.org Analysis of variance showed that the changes in variables induced by this compound did not differ significantly from those induced by sodium nitroprusside between baseline and the end of the maintenance period. nih.govahajournals.org
Another trial involving 28 severely hypertensive patients compared fenoldopam and nitroprusside, showing similar blood pressure reductions. oup.com Fenoldopam produced a dose-dependent decrease in blood pressure from a mean of 214/136 mm Hg to approximately 175/100 mm Hg at a mean dose of 0.3 μg/kg/min, comparable to the change seen with nitroprusside. oup.com
While both agents are effective in lowering blood pressure, a key difference lies in their effects on renal function. Unlike sodium nitroprusside, fenoldopam has demonstrated beneficial effects on renal function, including increases in urinary output, sodium excretion, and creatinine clearance, particularly advantageous in patients with compromised kidney function. patsnap.comdrugs.comscielo.br The detection of toxic levels of thiocyanate in some patients treated with nitroprusside also suggests that fenoldopam might be preferable for patients with decreased renal function. nih.govahajournals.org
Subgroup Analysis in Hypertensive Patients with Impaired Renal Function
This compound is considered particularly useful in patients with severe hypertension associated with end-organ renal damage or volume overload due to its beneficial effects on renal function. drugs.com Studies have specifically investigated the effects of fenoldopam in hypertensive patients with impaired renal function.
In a randomized, controlled trial comparing nitroprusside with fenoldopam, fenoldopam, but not nitroprusside, significantly increased creatinine clearance, urine flow rate, and sodium excretion rate in patients with and without baseline renal insufficiency, despite similar blood pressure reductions. imrpress.com Another study specifically in severely hypertensive patients with impaired renal function found that fenoldopam improved renal function, while nitroprusside did not. oup.comscielo.br
A study in 60 hypertensive chronic kidney disease (CKD) patients investigated the effects of a very low dose (0.1 µg/kg/min) of intravenous this compound on renal blood flow. nih.gov The infusion significantly decreased the renal resistive index (0.73 ± 0.05 vs. 0.65 ± 0.06; p < 0.0001) and increased systolic and diastolic flow velocities in the renal arteries, indicating increased renal blood flow, without causing systemic hypotension. nih.gov These findings suggest that even at low doses, fenoldopam may increase renal blood flow and potentially exert a renal protective effect in hypertensive CKD patients. nih.gov
In critically ill cancer patients at risk of developing acute renal failure (ARF), a retrospective review compared the effects of low-dose (≤ 0.05 µg/kg/min) and high-dose (0.07–0.1 µg/kg/min) this compound. tandfonline.comnih.gov The high-dose group showed a significantly greater decrease in serum creatinine levels at 72 hours compared to the low-dose group, supporting a dose-dependent renal protection effect in this population. tandfonline.comnih.gov
Pediatric Patient Populations
The use of this compound in pediatric patients has also been explored, particularly in the context of hypertensive crises and kidney disease.
Pharmacokinetic and Pharmacodynamic Studies in Children
Pharmacokinetic (PK) and pharmacodynamic (PD) studies have been conducted in pediatric patients to understand the drug's behavior and effects in this population. In children aged 1 month to 12 years, steady-state fenoldopam plasma concentrations have been shown to be proportional to the dose administered (0.05 mcg/kg/min to 3.2 mcg/kg/min). pfizermedicalinformation.com The pharmacokinetics of fenoldopam in pediatric patients are reported to be independent of age when corrected for body weight. fda.gov
A multi-institutional, placebo-controlled, double-blind, multi-dose trial in 77 children aged 3 weeks to 12 years undergoing surgery where deliberate hypotension was induced investigated the PK and PD characteristics of fenoldopam. nih.govcapes.gov.brresearchgate.net Fenoldopam at doses of 0.8 and 3.2 mcg/kg/min significantly reduced blood pressure. nih.govcapes.gov.brresearchgate.net Doses of 1.0-1.2 mcg/kg/min resulted in continued blood pressure control during the open-label interval. nih.govcapes.gov.brresearchgate.net The PK/PD relationship of fenoldopam in children was determined in this study. nih.govcapes.gov.brresearchgate.net
Efficacy and Safety in Pediatric Hypertensive Crises with Kidney Disease
Hypertensive crises in children, especially those with acute or chronic kidney disease, require careful management. Fenoldopam has been investigated as a therapeutic option in this population. nih.govunipd.itnih.govspringermedicine.com
A retrospective analysis focused on pediatric patients aged 1 month to 18 years with acute or chronic kidney disease who presented with a hypertensive crisis and were treated with fenoldopam. nih.govunipd.itnih.govspringermedicine.compatsnap.com The study included 74 patients who received 102 fenoldopam infusions. nih.govunipd.itnih.govspringermedicine.compatsnap.com Fenoldopam was associated with a reduction in blood pressure in all cases after 8 hours of treatment. nih.govunipd.itnih.govspringermedicine.com In 87% of patients, the reduction in initial mean arterial pressure (MAP) was higher than 25% of the calculated drop pressure after 8 hours. nih.govunipd.itnih.govspringermedicine.com MAP normalized in 26% of cases after 24 hours and in 35% after 48 hours. nih.govunipd.itnih.govspringermedicine.com
Patients who achieved a MAP reduction exceeding 25% of the calculated drop pressure received a higher median fenoldopam dose (0.4 mcg/kg/min) compared to those with a reduction not exceeding 25% (0.2 mcg/kg/min). nih.govunipd.itspringermedicine.compatsnap.com The study concluded that fenoldopam appears effective and safe for the treatment of hypertensive crises in children with kidney disease. nih.govunipd.itnih.govspringermedicine.compatsnap.com
Clinical Outcomes and Economic Evaluations
Beyond blood pressure control, clinical research on this compound has also examined its impact on clinical outcomes and, to some extent, economic factors.
Length of ICU and Hospital Stay
Several studies have investigated the effect of fenoldopam on the length of stay in the intensive care unit (ICU) and the hospital. A meta-analysis of randomized clinical trials in critically ill patients with or at risk for acute renal failure found that fenoldopam was associated with a shorter ICU length of stay. psu.eduacpjournals.org The weighted mean difference for ICU stay was -0.61 days (95% CI, -0.99 to -0.23; P = 0.002). psu.edu The same meta-analysis also indicated a borderline shorter hospital length of stay. acpjournals.org
In a retrospective study of critically ill cancer patients at risk for ARF, patients who received high-dose fenoldopam had a significantly shorter ICU length of stay compared to the low-dose group, despite having a significantly higher APACHE II score. tandfonline.comnih.gov
However, not all studies have shown a significant difference in hospital length of stay. For instance, a study comparing fenoldopam and dopamine in patients undergoing cardiac surgery did not show a significant difference in the length of hospital stay. ahajournals.org Similarly, a retrospective analysis comparing fenoldopam and sodium nitroprusside for hypertensive emergency found that treatment with fenoldopam appeared to result in patient outcomes equivalent to those with nitroprusside, including time to reach MAP goal and infusion duration, but at a substantially higher drug cost. researchgate.net
Here are some data points from the text that can be presented in interactive tables:
Table 1: Comparative Efficacy of Fenoldopam vs. Sodium Nitroprusside in Severe Hypertension
Study | Patient Population | Baseline BP (Fenoldopam) | End of Maintenance BP (Fenoldopam) | Baseline BP (Nitroprusside) | End of Maintenance BP (Nitroprusside) | Time to Goal DBP (Fenoldopam) | Time to Goal DBP (Nitroprusside) |
---|---|---|---|---|---|---|---|
Open-label study nih.govahajournals.org | Severe hypertension/hypertensive crisis | Not specified (changes compared) | Not specified (changes compared) | Not specified (changes compared) | Not specified (changes compared) | Not specified | Not specified |
Single-blind study nih.gov | Severe systemic hypertension (DBP ≥ 120 mm Hg) | 217/145 ± 6/5 mm Hg | 187/112 ± 6/3 mm Hg | 210/136 ± 5/2 mm Hg | 172/103 ± 6/2 mm Hg | 1.5 ± 1.4 hours | 2 ± 2.5 hours |
Table 2: Renal Effects of Fenoldopam vs. Sodium Nitroprusside
Study | Patient Population | Renal Function Parameter | Fenoldopam Effect | Nitroprusside Effect | Significance |
---|---|---|---|---|---|
Randomized, controlled trial imrpress.com | Hypertensive patients with/without renal insufficiency | Creatinine clearance | Significantly increased | No significant increase | Significant difference |
Randomized, controlled trial imrpress.com | Hypertensive patients with/without renal insufficiency | Urine flow rate | Significantly increased | Not specified | Significant difference |
Randomized, controlled trial imrpress.com | Hypertensive patients with/without renal insufficiency | Sodium excretion rate | Significantly increased | Not specified | Significant difference |
Table 3: Efficacy of Fenoldopam in Pediatric Hypertensive Crises with Kidney Disease
Study | Patient Population | % Patients with BP Reduction at 8h | % Patients with MAP Reduction > 25% at 8h | % Patients with MAP Normalization at 24h | % Patients with MAP Normalization at 48h | Median Dose for > 25% MAP Reduction at 8h | Median Dose for ≤ 25% MAP Reduction at 8h |
---|
Table 4: Impact of Fenoldopam on ICU and Hospital Stay
Study | Patient Population | Outcome Measure | Fenoldopam Effect | Control Effect | Mean Difference (95% CI) | Significance |
---|---|---|---|---|---|---|
Meta-analysis psu.eduacpjournals.org | Critically ill patients at risk for ARF | ICU Length of Stay | Shorter | Longer | -0.61 days (-0.99 to -0.23) | P = 0.002 |
Meta-analysis acpjournals.org | Critically ill patients at risk for ARF | Hospital Length of Stay | Borderline shorter | Longer | Not specified | Borderline significant |
Retrospective study tandfonline.comnih.gov | Critically ill cancer patients at risk for ARF | ICU Length of Stay | Significantly shorter (High Dose) | Longer (Low Dose) | Not specified | P = 0.01 |
Cost-Effectiveness Analyses of this compound
Cost-effectiveness analyses of this compound have primarily focused on its use in conditions such as hypertensive emergency and the prevention of acute kidney injury (AKI), particularly in the context of cardiac surgery and contrast-induced nephropathy. These analyses often compare the total cost of therapy, including drug acquisition, monitoring, personnel, and the cost of managing complications, against clinical outcomes.
Studies comparing fenoldopam to nitroprusside for hypertensive emergency have found that while patient outcomes might be equivalent, the cost of drug therapy was notably greater with fenoldopam researchgate.net. In one retrospective analysis, the cost of drug therapy was reported as $597.60 (range 6675.20) for fenoldopam compared to $2.66 (range 3.48) for nitroprusside (p < 0.001) researchgate.net. Despite this higher drug cost, the study found no significant differences in time to reach mean arterial pressure goal, infusion duration, time to initiation of oral antihypertensive therapy, change in creatinine clearance, or incidence of tachycardia between the two groups researchgate.net.
Outcome Measure | Nitroprusside (n=21) | Fenoldopam (n=22) | p-value |
Time to reach MAP goal (h) | 3.6 (0.4-30) | 4.0 (1-22) | 0.51 |
Infusion duration (h) | 18 (0.7-113) | 18 (3-74) | 0.45 |
Time to oral antihypertensives (h) | 4.5 (0.5-22) | 6.5 (1-100) | 0.65 |
Cost of drug therapy ($) | 2.66 (1.68-3.48) | 597.60 (199.20-6675.20) | < 0.001 |
In the context of preventing AKI in cardiac surgery, the cost-effectiveness of fenoldopam is a crucial consideration mdpi.comnih.gov. While some studies have shown a reduced need for renal replacement therapy (RRT) with fenoldopam use, which has substantial cost implications, these findings require cautious interpretation mdpi.comresearchgate.net. One study estimated potential cost savings of approximately EUR 1800 per patient primarily due to avoided RRT costs, although this was in a trial that found no significant difference in AKI incidence between fenoldopam and placebo groups mdpi.comresearchgate.net. The cost-effectiveness of fenoldopam in preventing AKI may vary based on factors such as patient risk profiles, local healthcare costs, dosing regimens, and the incidence of side effects researchgate.net.
A comprehensive cost-effectiveness analysis should also consider the long-term economic impact of preventing AKI, as even mild AKI is associated with increased long-term risks of chronic kidney disease and mortality mdpi.comnih.govresearchgate.net. Preventing these long-term consequences could lead to substantial cost savings over time, although quantifying these benefits in the context of fenoldopam use remains challenging mdpi.comresearchgate.net. Comparing the cost-effectiveness of fenoldopam to other potential renoprotective strategies is also important mdpi.comresearchgate.net.
Some research suggests that fenoldopam, while relatively expensive, may be lower in cost than prolonged hospitalization, particularly in an ICU, once AKI has manifested nih.govresearchgate.net.
Adverse Event Profiles and Safety Research
Hemodynamic Adverse Events (e.g., Hypotension, Tachycardia, Reflex Tachycardia)
Fenoldopam (B1199677) mesylate is associated with hemodynamic adverse events, including hypotension, tachycardia, and reflex tachycardia nih.govdrugfuture.comwikipedia.orgfishersci.cafda.govoup.com. Hypotension is a common reaction, reported in more than 5% of patients in clinical trials fda.govpfizermedicalinformation.comfda.govwikidoc.org. This effect is directly related to the drug's vasodilatory properties mdpi.compatsnap.com. Fenoldopam can cause a dose-related fall in blood pressure and an increase in heart rate wikidoc.org. Tachycardia, particularly reflex tachycardia, can occur as a compensatory response to the reduction in blood pressure drugfuture.comwikipedia.orgpatsnap.compatsnap.com. Tachycardia is dose-related, especially with infusion rates above 0.1 mcg/kg/min in adults fda.govpfizermedicalinformation.com. While usually associated with reflex tachycardia, precipitous bradycardia has also been reported in some patients, necessitating discontinuation of the drug drugfuture.com.
In a study comparing fenoldopam to sodium nitroprusside in severe hypertensive patients, hypotension was reported in 7% of patients receiving fenoldopam, while tachycardia was not reported in this specific group oup.com. In contrast, sodium nitroprusside was associated with hypotension in 23% and tachycardia in 14% of patients in the same study oup.com.
Adverse Event | Fenoldopam (N=27) | Sodium Nitroprusside (N=22) |
---|---|---|
Hypotension | 7% | 23% |
Tachycardia | 0% | 14% |
Flushing | 19% | 23% |
Headache | 11% | 18% |
Nausea | 15% | 9% |
Vomiting | 7% | 9% |
Dizziness | 7% | 5% |
*Data derived from a comparison study in severe hypertensive patients oup.com.
A large multicenter randomized controlled trial in patients undergoing cardiac surgery found that fenoldopam did not reduce the risk of renal replacement therapy or intra-hospital mortality but did lead to an increased risk of arterial hypotension compared to placebo, which resulted in the premature termination of the study nih.gov.
Management Strategies for Hemodynamic Instability in Research Settings
Management strategies for hemodynamic instability, particularly hypotension, in research settings involve careful monitoring and dose adjustment drugfuture.commdpi.com. In clinical trials, electrolytes were monitored at intervals of 6 hours fda.gov. The hypotensive effects of fenoldopam may be enhanced by other drugs with hypotensive actions drugfuture.com. Beta-blockers may block fenoldopam-induced reflex tachycardia, and their concomitant use is not recommended, as hypotension could result from the inhibition of the sympathetic reflex response to fenoldopam drugfuture.comfda.govfda.gov. Careful titration of fenoldopam and close hemodynamic monitoring are crucial, particularly in the perioperative setting where blood pressure fluctuations can be critical mdpi.comresearchgate.net. Lower doses may offer a more favorable balance between potential benefits and hemodynamic stability mdpi.comresearchgate.net.
Electrolyte Imbalances (e.g., Hypokalemia)
Hypokalemia has been reported as an electrolyte imbalance associated with fenoldopam mesylate use nih.govfishersci.ca. Decreases in serum potassium, occasionally to values below 3.0 meq/L, have been observed after less than 6 hours of fenoldopam infusion fda.govfda.gov. It is unclear if this hypokalemia is a result of pressure natriuresis with enhanced potassium-sodium exchange or a direct drug effect fda.govfda.gov. During clinical trials, electrolytes were monitored at intervals of 6 hours, and hypokalemia was managed with oral or intravenous potassium supplementation fda.govfda.gov. Monitoring potassium levels is recommended fda.govpfizermedicalinformation.com.
Other Reported Adverse Events (e.g., Headache, Flushing, Dizziness, Nausea)
Other commonly reported adverse events associated with this compound include headache, flushing, dizziness, and nausea nih.govwikipedia.orgfishersci.cafda.govoup.com. These effects are generally related to the vasodilatory action of the drug patsnap.compatsnap.com. In fixed-dose constant-infusion studies, headache, flushing, and nausea were among the most common reactions, each reported in more than 5% of patients fda.govpfizermedicalinformation.comfda.govwikidoc.org. There was no clear dose relationship for these events, except possibly for headache, nausea, and flushing fda.govpfizermedicalinformation.comfda.gov.
Event | Placebo (n=7) | Fenoldopam (n=125) |
---|---|---|
Headache | 1 (14%) | 30 (24%) |
Nausea | 0 | 15 (12%) |
Vomiting | 0 | 7 (6%) |
Injection site reaction | 0 | 9 (7%) |
Electrocardiogram T wave inversion | 0 | 7 (6%) |
*Adverse reactions in fixed-dose studies occurring in > 5% of subjects on fenoldopam fda.govpfizermedicalinformation.com.
Other adverse reactions reported with an incidence of 0.5% to 5% include vomiting, injection site reaction, ECG abnormalities (such as T wave inversion and extrasystoles), palpitations, cardiac failure, ischemic heart disease, myocardial infarction, angina pectoris, nervousness/anxiety, insomnia, abdominal pain, hyperhidrosis, muscle spasms, oliguria, chest pain, and pyrexia pfizermedicalinformation.com. Increases in blood urea, blood creatinine (B1669602), blood glucose, transaminases, and blood lactate (B86563) dehydrogenase have also been observed pfizermedicalinformation.com.
Contraindications in Clinical Research Contexts (e.g., Glaucoma, MAO Inhibitors)
In clinical research contexts, this compound has several contraindications. It is contraindicated in patients with ocular hypertension or glaucoma because it can increase intra-ocular pressure by decreasing aqueous humor drainage nih.govdrugfuture.comwikipedia.orgdrugs.comnih.gov. In a clinical study of patients with open-angle glaucoma or ocular hypertension, fenoldopam infusion raised intraocular pressure fda.govwikidoc.orgfda.gov. Upon discontinuation, intraocular pressure returned to baseline within 2 hours fda.gov.
Fenoldopam is also contraindicated in patients receiving monoamine oxidase (MAO) inhibitors nih.gov. Concomitant use of fenoldopam with beta-blockers should be avoided if possible, as unexpected hypotension could result from beta-blocker inhibition of the sympathetic reflex response to fenoldopam fda.govfda.govwikipedia.org.
Safety Profile in Specific Patient Cohorts (e.g., Coronary Artery Disease, Congestive Heart Failure, Renal Insufficiency)
This compound has been used in research involving specific patient cohorts, including those with coronary artery disease, congestive heart failure, and renal insufficiency fda.govoup.comoup.com. Intravenous fenoldopam has been used in over 1000 patients, including these groups oup.comoup.com.
In patients with congestive heart failure (NYHA Class III and IV), continuous intravenous infusion of fenoldopam has been demonstrated to improve cardiac hemodynamics oup.comoup.com. While diastolic and mean blood pressure and systemic vascular resistance were reduced, fenoldopam evoked an increase in cardiac index oup.com.
Fenoldopam maintains or improves renal hemodynamics, defined as maintenance or improvement in glomerular filtration rate and renal blood flow, despite decreased systemic blood pressure oup.comoup.com. This effect is particularly advantageous in patients with compromised kidney function patsnap.com. Studies have investigated the role of fenoldopam in acute kidney injury (AKI), particularly in post-surgical patients, intensive care unit patients, and those with contrast-induced nephropathy nih.gov. While some studies suggested a potential benefit in reducing the onset of postoperative AKI or improving renal function in ICU patients, others, including a large multicenter trial, did not find a significant reduction in AKI incidence or the need for renal replacement therapy nih.govnih.govresearchgate.net. Conflicting results have been obtained in contrast-induced nephropathy nih.gov.
The pharmacokinetics of fenoldopam are not altered in the presence of hepatic or renal insufficiency oup.com.
Methodological Considerations and Research Challenges
Heterogeneity in Clinical Trial Designs and Outcomes
A major challenge in evaluating Fenoldopam (B1199677) mesylate is the considerable heterogeneity observed across clinical trial designs and reported outcomes. Studies have investigated Fenoldopam mesylate in diverse clinical scenarios, including critically ill patients, those undergoing major surgery (particularly cardiac surgery), and individuals at risk of contrast-induced nephropathy. psu.eduresearchgate.netnih.gov This variation in patient populations, underlying conditions, and surgical procedures introduces significant clinical heterogeneity. researchgate.net
Furthermore, methodological variability among studies is substantial. This includes differences in dosing regimens, infusion durations, control groups (placebo or other agents like low-dose dopamine), and the timing of this compound administration (preoperative, intraoperative, or postoperative). mdpi.comacpjournals.orgnih.gov These design differences make direct comparisons and the synthesis of evidence challenging. researchgate.netmdpi.com For instance, some studies administered this compound for 24 hours preoperatively, while others initiated infusion during cardiopulmonary bypass and continued for up to 96 hours. mdpi.com
Limitations of Small Sample Sizes in Previous Studies
Many clinical studies investigating this compound, particularly older ones, have been limited by small sample sizes. psu.edunih.govacpjournals.orgclinicaltrials.gov Small trials inherently have limited power to detect statistically significant differences in clinical outcomes, especially when those outcomes are relatively infrequent or the treatment effect is modest. psu.eduacpjournals.org This can lead to underpowered studies that may report apparently positive results based on surrogate endpoints, but fail to demonstrate benefits in clinically relevant outcomes such as the need for RRT or mortality. psu.edu
For example, a review noted that while some small studies showed promising results in improving renal function markers, these findings were not consistently replicated in larger trials powered for clinical endpoints. nih.gov The limitations imposed by small sample sizes underscore the need for larger studies to provide more robust evidence. psu.edu
Importance of Appropriately Powered Multicenter Trials
The limitations of small, single-center studies highlight the critical need for appropriately powered multicenter trials to definitively assess the effects of this compound. psu.edunih.gov Large multicenter trials can enroll a sufficient number of patients to increase statistical power and enhance the generalizability of findings across different clinical settings and patient populations. psu.edumdpi.com
Several large multicenter randomized controlled trials have been conducted or are underway to address the uncertainties surrounding this compound, particularly in the context of preventing AKI after cardiac surgery. mdpi.comnih.govclinicaltrials.gov These trials are designed with larger sample sizes and standardized protocols to minimize heterogeneity and improve the reliability of the results regarding clinically important outcomes like RRT and mortality. mdpi.comnih.gov The design of such trials aims to provide the robust evidence needed to clarify the role of this compound in patient management. psu.edumdpi.com
Definitions of Acute Kidney Injury in Research
The lack of standardized definitions for acute kidney injury (AKI) across studies has been a significant methodological challenge in this compound research. researchgate.netmdpi.com Historically, various criteria based on changes in serum creatinine (B1669602) levels or urine output have been used, leading to inconsistencies in the reported incidence of AKI. researchgate.net
Ethical Considerations in this compound Research
Ethical considerations are paramount in clinical research involving this compound, particularly in vulnerable populations such as critically ill patients or neonates. clinicaltrials.govresearchgate.net Obtaining informed consent from patients or their legal representatives is a fundamental ethical requirement. nih.govoup.com This process must ensure that participants are fully aware of the potential risks and benefits of the study intervention and their right to withdraw at any time. nih.gov
Studies involving this compound must also carefully consider the potential for adverse effects, such as hypotension, and implement appropriate monitoring and management strategies to ensure patient safety. nih.gov2minutemedicine.com While this compound is generally considered safe and has been used clinically for many years, the potential for adverse events, particularly in fragile patients, necessitates careful ethical review and ongoing safety monitoring during trials. nih.gov Ethical protocols approved by local ethics committees are essential before commencing any research involving this compound in human subjects. oup.comahajournals.org
Bias in Clinical Studies
Bias is a potential factor that can influence the results of clinical studies on this compound. Various types of bias, including selection bias, performance bias, attrition bias, and detection bias, can affect the validity of study findings. acpjournals.org For instance, inadequate randomization or allocation concealment can introduce selection bias, leading to differences in baseline characteristics between treatment groups. acpjournals.org Lack of blinding (performance and detection bias) can influence how interventions are administered or how outcomes are assessed. acpjournals.org
Future Directions and Emerging Research Areas
Identification of Specific Patient Subgroups for Optimal Fenoldopam (B1199677) Mesylate Utilization
The optimal utilization of fenoldopam mesylate may be enhanced by identifying specific patient subgroups who are most likely to benefit from its unique pharmacological properties. Research suggests that certain patient populations may derive particular advantages from fenoldopam's selective dopamine (B1211576) D1-like receptor agonism and its resultant effects on renal hemodynamics.
One of the most extensively studied subgroups is patients at high risk for developing acute kidney injury (AKI), particularly in the setting of cardiac surgery. nih.govnih.gov AKI is a significant complication in this patient population, associated with increased morbidity and mortality. nih.govmdpi.com Studies have investigated the use of fenoldopam in high-risk cardiac surgery patients, with some research suggesting a potential protective effect on renal function. nih.gov For instance, one study involving high-risk cardiac surgery patients demonstrated a significantly lower incidence of AKI in the group receiving a preoperative infusion of fenoldopam compared to placebo. nih.gov
Critically ill patients, including those in intensive care units (ICUs) or undergoing major surgery, represent another important subgroup. nih.govnih.gov These patients are often at risk for renal dysfunction due to various factors, including hemodynamic instability and inflammatory states. nih.gov A meta-analysis of randomized controlled trials in this population suggested that fenoldopam significantly reduced the risk of AKI, the need for renal replacement therapy, and in-hospital mortality. nih.gov
Patients with hypertensive emergencies and evidence of acute target organ damage, such as renal dysfunction, may also represent a key subgroup for fenoldopam use. nih.gov In this context, fenoldopam's ability to lower blood pressure while potentially improving renal perfusion is a significant therapeutic consideration. nih.govnih.gov Research has shown that fenoldopam effectively and safely lowers blood pressure in a dose-dependent manner in patients with hypertensive emergencies. nih.gov
Future research will likely focus on further refining the criteria for identifying these and other patient subgroups. This may involve the use of biomarkers to predict which patients are at the highest risk for renal complications and are therefore most likely to benefit from the renoprotective effects of fenoldopam.
Investigation of this compound in Combination Therapies
The investigation of this compound in combination with other therapeutic agents is a promising area of research, with the potential to enhance its efficacy and address different pathophysiological aspects of cardiovascular and renal diseases. The rationale for combination therapy lies in the potential for synergistic or additive effects, allowing for a multi-faceted approach to patient management.
One area of investigation is the combination of fenoldopam with diuretics. Some studies have suggested that combining fenoldopam with loop diuretics, such as furosemide, may be more effective than either agent alone in managing fluid balance and preserving renal function in critically ill patients. mdpi.com The proposed mechanism for this potential synergy involves fenoldopam's ability to improve renal blood flow, which may enhance the delivery of the diuretic to its site of action in the renal tubules. mdpi.com However, it is important to note that caution is necessary due to the potential risks of excessive diuresis and hemodynamic instability. mdpi.com
The co-administration of fenoldopam with other antihypertensive agents is another area of interest. For instance, a study examining the combination of fenoldopam with the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234) in hypertensive patients found that the combination produced greater and more sustained reductions in blood pressure than either drug alone. nih.gov The effects were determined to be additive rather than synergistic. nih.gov When considering combinations with ACE inhibitors or angiotensin II receptor blockers (ARBs), careful monitoring of blood pressure is essential, as these agents may also enhance renal vasodilation and increase the risk of hypotension. mdpi.com
The potential interactions with other medications commonly used in cardiovascular patients, such as SGLT2 inhibitors, are also a subject for future research. While not well-studied, the combination could theoretically have complementary renoprotective effects, but may also increase the risks of volume depletion and electrolyte imbalances. mdpi.com
The following table summarizes some of the key combination therapies being investigated with this compound:
Combination Agent | Potential Rationale | Potential Outcomes | Reference |
Loop Diuretics (e.g., Furosemide) | Improved renal blood flow enhancing diuretic delivery. | Enhanced diuresis and fluid balance management. | mdpi.com |
ACE Inhibitors (e.g., Enalapril) | Additive antihypertensive effects. | Greater and more sustained blood pressure reduction. | nih.gov |
ARBs | Enhanced renal vasodilation. | Potential for improved renal hemodynamics. | mdpi.com |
SGLT2 Inhibitors | Complementary renoprotective mechanisms. | Potential for enhanced renal protection. | mdpi.com |
Future clinical trials are needed to systematically evaluate the efficacy and safety of these and other combination therapies involving this compound. Such studies will be crucial in defining the optimal therapeutic strategies for various patient populations.
Exploration of Novel Therapeutic Applications Beyond Current Indications
While this compound is primarily indicated for the short-term management of severe hypertension, its unique pharmacological profile has prompted exploration into novel therapeutic applications. drugs.com The primary focus of this research has been on its potential role in the prevention and mitigation of acute kidney injury (AKI) in various clinical settings.
The potential for fenoldopam to serve as a renoprotective agent stems from its selective dopamine D1-like receptor agonism, which leads to vasodilation of renal arteries, thereby increasing renal blood flow. nih.govwikipedia.org This mechanism is thought to be particularly beneficial in situations where renal perfusion is compromised.
One of the most significant areas of investigation is the use of fenoldopam in the perioperative period, especially during cardiac surgery. nih.govnih.gov Cardiac surgery is a major risk factor for the development of AKI, which is associated with poor outcomes. nih.govmdpi.com Several studies have explored the prophylactic use of fenoldopam in this setting, with some showing a reduction in the incidence of AKI. nih.gov However, the evidence remains mixed, with other studies not demonstrating a significant benefit. mdpi.comahajournals.org
Beyond cardiac surgery, the potential utility of fenoldopam in preventing AKI in other critically ill patient populations is also being explored. nih.govnih.gov This includes patients in intensive care units (ICUs) who are at risk for renal dysfunction due to sepsis, shock, or other critical illnesses. nih.gov
Another novel application that has been considered is the prevention of contrast-induced nephropathy (CIN). CIN is a form of AKI that can occur following the administration of iodinated contrast media for diagnostic imaging procedures. The vasodilatory effects of fenoldopam on the renal vasculature have been hypothesized to counteract the vasoconstrictive effects of contrast agents, thereby preserving renal function. nih.gov However, research in this area has yielded conflicting results. nih.gov
Future research in this area will likely involve large, well-designed clinical trials to definitively establish the efficacy and safety of fenoldopam for these novel indications. Identifying the specific patient populations and clinical scenarios where fenoldopam may offer the most benefit will be a key objective of these future studies.
Advanced Analytical Methods for this compound Research
The advancement of analytical methods is crucial for the precise quantification of this compound and its metabolites in biological matrices, which is essential for pharmacokinetic studies and a deeper understanding of its disposition in the body. Over the years, analytical techniques have evolved from less sensitive methods to highly sophisticated and sensitive assays.
Early methods for the determination of fenoldopam in the late 1980s utilized high-performance liquid chromatography (HPLC) with electrochemical detection (ED). nih.gov While functional, these methods often required large volumes of plasma due to relatively low detection limits. nih.gov Subsequent developments of HPLC-ED methods involved ethyl acetate (B1210297) extraction from plasma or urine, but these techniques could not quantify the metabolites directly and required a hydrolysis step to release the parent fenoldopam molecule before analysis. nih.gov
More recently, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a rapid, selective, and highly sensitive method for quantifying fenoldopam in human plasma. nih.gov This technique allows for the simultaneous determination of fenoldopam and its metabolites. nih.gov One such developed method utilized liquid-liquid extraction with ethyl acetate after alkalization, followed by separation on a C18 column. nih.gov Quantification was achieved using positive-ion electrospray ionization (ESI), with specific mass-to-charge ratio (m/z) transitions monitored for fenoldopam and an internal standard. nih.gov This method demonstrated a linear range of 0.1-40 ng/mL for fenoldopam, with good precision and accuracy. nih.gov
Another advanced method developed is a positive-negative switching liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fenoldopam and its phase II metabolites, fenoldopam-glucuronide and fenoldopam-sulfate. nih.gov This represents a significant advancement, as it allows for a more comprehensive pharmacokinetic profiling of the drug and its metabolic fate. nih.gov
The following table provides a comparison of different analytical methods used for fenoldopam research:
Analytical Method | Key Features | Advantages | Limitations | Reference |
HPLC-ED | Electrochemical detection. | Established technique. | Lower sensitivity, requires larger sample volumes, indirect metabolite measurement. | nih.gov |
UPLC-MS/MS | Tandem mass spectrometry detection. | High sensitivity and selectivity, rapid analysis. | Requires specialized equipment. | nih.gov |
LC-MS/MS (positive-negative switching) | Simultaneous detection of parent drug and metabolites. | Comprehensive pharmacokinetic profiling. | Complex method development. | nih.gov |
The continued development and application of these advanced analytical methods will be instrumental in future research on this compound, enabling more precise pharmacokinetic modeling and a better understanding of its clinical pharmacology.
Long-term Renal and Cardiovascular Outcomes Studies
While the short-term effects of this compound on blood pressure and renal hemodynamics are well-documented, there is a need for more extensive research into its long-term impact on renal and cardiovascular outcomes. Most existing studies have focused on immediate or short-term endpoints, such as the incidence of acute kidney injury (AKI) during hospitalization or 30-day mortality. mdedge.comhealthmanagement.org
A key area for future investigation is the effect of fenoldopam on the progression to chronic kidney disease (CKD) in patients who have experienced an episode of AKI. AKI is a known risk factor for the development of CKD, and it is plausible that a therapy that mitigates the severity of the initial kidney injury could have long-term renoprotective benefits. nih.gov However, current data on this is lacking.
Similarly, the long-term cardiovascular outcomes in patients treated with fenoldopam, particularly in the context of hypertensive emergencies or cardiac surgery, are not well established. While some meta-analyses have suggested a reduction in short-term mortality in certain patient populations, such as those undergoing cardiovascular surgery, these findings need to be confirmed in large, prospective, randomized controlled trials with long-term follow-up. eurekaselect.combenthamdirect.com
One of the challenges in conducting such long-term outcome studies is the short-term nature of fenoldopam administration. drugs.com It is typically used for a limited duration in an acute care setting. drugs.com Therefore, any long-term benefits would likely be a consequence of its effects during that critical period.
A large, multicenter, randomized controlled trial was conducted to assess the effect of fenoldopam in reducing the need for renal replacement therapy in patients with AKI after cardiac surgery. nih.gov While this study focused on a primary endpoint of the rate of renal replacement therapy, it also included secondary endpoints such as mortality, which could provide some insights into longer-term outcomes. nih.gov However, the results of this trial did not show a benefit of fenoldopam in reducing the need for dialysis and found an increased incidence of hypotension. mdedge.com
Role in Myocardial Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a significant contributor to tissue damage in various clinical scenarios, including cardiac surgery and myocardial infarction. mdpi.com This phenomenon involves a cascade of events, including inflammation, oxidative stress, and apoptosis, that occur upon the restoration of blood flow to previously ischemic tissue. mdpi.com Emerging research suggests that this compound may have a protective role in mitigating myocardial I/R injury.
The potential cardioprotective effects of fenoldopam are thought to be mediated through several mechanisms. Its vasodilatory properties, resulting from the activation of dopamine D1-like receptors, can improve coronary blood flow, which may be beneficial in the setting of myocardial ischemia. wikipedia.org
In addition to its hemodynamic effects, fenoldopam has been shown to possess anti-inflammatory and anti-oxidative properties. mdpi.com These properties may help to attenuate the inflammatory response and reduce the production of reactive oxygen species that are characteristic of I/R injury. mdpi.com By suppressing pro-inflammatory cytokines and reducing oxidative stress markers, fenoldopam may help to preserve myocardial tissue integrity. mdpi.com
Furthermore, studies have investigated the effect of fenoldopam on apoptosis, or programmed cell death, which is a key component of I/R-induced tissue damage. In a rat model of ischemic nephropathy, treatment with fenoldopam was found to significantly reduce I/R-induced apoptosis in both the renal cortex and medulla. nih.gov The study also revealed that fenoldopam attenuated the expression of numerous apoptosis-related genes that were induced by I/R. nih.gov While this study was conducted in a renal model, the findings suggest a potential mechanism by which fenoldopam could also protect against myocardial I/R injury.
The potential role of fenoldopam in myocardial I/R injury is a promising area for future research. Further preclinical and clinical studies are needed to elucidate the precise mechanisms of its cardioprotective effects and to determine its efficacy in improving clinical outcomes in patients at risk for myocardial I/R injury, such as those undergoing cardiac surgery with cardiopulmonary bypass. nih.gov
Q & A
Q. What experimental models are suitable for studying Fenoldopam mesylate's renal vasodilatory effects?
Preclinical studies in conscious, instrumented animal models (e.g., canines with surgically implanted renal artery flow probes) allow direct measurement of renal blood flow (RBF) changes. Quantitative Doppler ultrasonography can noninvasively track RBF variations induced by Fenoldopam, as validated in canine studies . These models enable precise dosing (e.g., 0.1 µg/kg/min) and correlation between hemodynamic responses and biochemical markers like creatinine clearance .
Q. How should this compound be prepared and stored for in vitro or in vivo studies?
this compound is stable for 72 hours in polyvinyl chloride (PVC) bags containing 5% dextrose or 0.9% sodium chloride at concentrations of 4–300 µg/mL, even under ambient light (23°C). Lower concentrations (<40 µg/mL) may experience minor degradation (~3–5%) and should be stored at 4°C in darkness to minimize loss .
Q. What methodological considerations are critical when designing trials to assess Fenoldopam's renoprotective effects?
Key factors include:
- Patient stratification : Differentiating between chronic renal insufficiency (e.g., CONTRAST trial) and acute early renal dysfunction (e.g., critically ill patients) .
- Dosing protocol : Administering 0.05–0.1 µg/kg/min intravenously starting 1 hour pre-intervention and continuing for 12 hours post-procedure .
- Outcome metrics : Tracking serum creatinine changes (≥25% increase within 96 hours for contrast-induced nephropathy) and 30-day clinical endpoints (dialysis, mortality) .
Advanced Research Questions
Q. How do contradictory outcomes between Fenoldopam trials (e.g., CONTRAST vs. meta-analyses) inform future study design?
The CONTRAST trial (n=315) found no benefit in chronic kidney disease (CKD) patients undergoing angiography (33.6% vs. 30.1% nephropathy incidence; P=0.61) , whereas a meta-analysis of 1,290 patients demonstrated reduced acute kidney injury (OR=0.43), dialysis need (OR=0.54), and mortality (OR=0.64) in critically ill cohorts . These discrepancies highlight the importance of:
Q. What mechanisms explain Fenoldopam's divergent effects on renal oxygen supply-demand balance?
Fenoldopam, a selective D1 receptor agonist, increases RBF and glomerular filtration rate (GFR) without altering systemic blood pressure in hypovolemic models . However, in CKD, impaired vasodilatory responses due to endothelial dysfunction may negate these benefits . Methodologically, microvascular imaging (e.g., contrast-enhanced ultrasound) and renal oxygen tension measurements could clarify these mechanisms .
Q. How does Fenoldopam compare to low-dose dopamine in early renal dysfunction?
In a randomized trial (n=100), Fenoldopam (0.1 µg/kg/min) outperformed dopamine (2 µg/kg/min) in reducing serum creatinine (−0.53 vs. −0.34 mg/dL; P=0.027) and improving renal recovery (66% vs. 46% response rate; P=0.04). Dopamine’s α/β-adrenergic effects may compromise renal oxygenation, unlike Fenoldopam’s selective vasodilation .
Q. What are the limitations of using Fenoldopam in translational research?
- Species variability : Arterial lesions (medial necrosis) observed in rat models at doses >1 µg/kg/min are absent in humans, complicating toxicity extrapolation .
- Clinical relevance : Positive preclinical outcomes (e.g., preserved RBF in canines ) may not translate to heterogeneous human populations without rigorous phenotyping .
Methodological Guidelines
- Data Contradiction Analysis : When reconciling conflicting results (e.g., CONTRAST vs. meta-analyses), stratify by patient comorbidities, intervention timing, and renal injury etiology .
- Reproducibility : Report infusion protocols (dose, duration), solution stability, and storage conditions to ensure replicability .
- Ethical Considerations : Avoid prolonged Fenoldopam use (>48 hours) outside monitored settings due to off-target receptor interactions (e.g., α2-adrenergic affinity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.